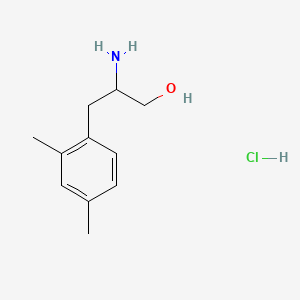
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol is an organic compound with a unique structure characterized by the presence of multiple functional groups, including an ethoxy group, an ethylsulfanyl group, and three hydroxyl groups. This compound’s stereochemistry is defined by its (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with ethylsulfanyl and ethoxy reagents under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of its functional groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium ethoxide (NaOEt) or sodium hydrosulfide (NaSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which (2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2,3-dibromobutane: Shares a similar stereochemistry but differs in functional groups.
(2R,3R)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol: An enantiomer with a different spatial arrangement of atoms.
(2S,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol: Another stereoisomer with distinct properties.
Uniqueness
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Eigenschaften
Molekularformel |
C9H20O4S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
(2R,3S)-5-ethoxy-5-ethylsulfanylpentane-1,2,3-triol |
InChI |
InChI=1S/C9H20O4S/c1-3-13-9(14-4-2)5-7(11)8(12)6-10/h7-12H,3-6H2,1-2H3/t7-,8+,9?/m0/s1 |
InChI-Schlüssel |
KOSRPYQEFXDOIE-ZQTLJVIJSA-N |
Isomerische SMILES |
CCOC(C[C@@H]([C@@H](CO)O)O)SCC |
Kanonische SMILES |
CCOC(CC(C(CO)O)O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)


![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)






![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)

